1-(2-Chlorophenylazo)-2-naphthol

Catalog No.
S16015630
CAS No.
24390-65-6
M.F
C16H11ClN2O
M. Wt
282.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenylazo)-2-naphthol

CAS Number

24390-65-6

Product Name

1-(2-Chlorophenylazo)-2-naphthol

IUPAC Name

1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H11ClN2O

Molecular Weight

282.72 g/mol

InChI

InChI=1S/C16H11ClN2O/c17-13-7-3-4-8-14(13)18-19-16-12-6-2-1-5-11(12)9-10-15(16)20/h1-10,20H

InChI Key

UYPPPLKYCVGNJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3Cl)O

1-(2-Chlorophenylazo)-2-naphthol, also known as 1-[(2-chlorophenyl)diazenyl]naphthalen-2-ol, is an organic compound with the molecular formula C16H11ClN2O and a molecular weight of 282.72 g/mol. This compound features a naphthol structure, which is a hydroxyl derivative of naphthalene, and an azo group that connects a chlorophenyl moiety to the naphthol. It is typically available in high purity (around 95%) for research purposes and has applications in various fields, including dye chemistry and biological studies.

Due to its functional groups:

  • Azo Coupling: The compound can undergo azo coupling reactions where it reacts with diazonium salts to form azo dyes, which are widely used in the textile industry.
  • Nucleophilic Substitution: The presence of the hydroxyl group allows for nucleophilic substitution reactions, making it versatile for further chemical modifications.
  • Reduction Reactions: The azo group can be reduced to form amines, which may have different biological activities compared to the parent compound.

Compounds similar to 1-(2-Chlorophenylazo)-2-naphthol have shown various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Antitumor Activity: Related compounds have been screened for their ability to inhibit cancer cell lines, indicating potential antitumor properties .
  • Antioxidant Activity: The presence of phenolic groups contributes to antioxidant activity, which can protect cells from oxidative stress.

The synthesis of 1-(2-Chlorophenylazo)-2-naphthol can be achieved through several methods:

  • Azo Coupling Reaction: This method involves the reaction of 2-naphthol with a diazonium salt derived from 2-chloraniline. The reaction typically occurs under acidic conditions to facilitate the formation of the azo bond.

    Example:
    C10H7OH+Ar N2+C16H11ClN2O\text{C}_{10}\text{H}_7\text{OH}+\text{Ar N}_2^+\rightarrow \text{C}_{16}\text{H}_{11}\text{ClN}_2\text{O}
  • One-Pot Synthesis: A more recent method involves a one-pot synthesis using 2-naphthol, chlorobenzene derivatives, and various catalysts under mild conditions, yielding good product yields .
  • Green Chemistry Approaches: Eco-friendly methods such as solvent-free conditions or using biodegradable solvents have been developed to synthesize this compound while minimizing environmental impact.

1-(2-Chlorophenylazo)-2-naphthol finds applications in several areas:

  • Dye Industry: Primarily used as an intermediate in the production of azo dyes for textiles.
  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.
  • Research: Utilized in laboratories for various chemical studies and synthesis processes.

Interaction studies involving 1-(2-Chlorophenylazo)-2-naphthol focus on its biological activities and potential interactions with biomolecules. For instance:

  • Cell Line Studies: The compound has been evaluated for its effects on cancer cell lines, showing promising results against certain types of tumors .
  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes involved in disease pathways are ongoing.

Several compounds share structural similarities with 1-(2-Chlorophenylazo)-2-naphthol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-NaphtholHydroxyl group on naphthaleneBasic structure without the azo group
4-ChloroanilineAryl amine with chlorineUsed in diazonium salt formation
1-(4-Chlorophenylazo)-naphtholAzo compound with different aryl substituentSimilar dye applications but different properties
Beta-NaphtholAnother naphthol variantUsed extensively as a dye intermediate

1-(2-Chlorophenylazo)-2-naphthol is unique due to its specific chlorinated aryl azo structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.0559907 g/mol

Monoisotopic Mass

282.0559907 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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